4-tert-butyl-N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]benzamide
Description
This compound features a benzamide core linked via an ethyl group to a 3-cyclopropyl-substituted benzothiadiazole moiety. The benzothiadiazole unit, with its electron-deficient heterocyclic structure, is critical for photophysical properties, while the cyclopropyl group introduces steric hindrance that may influence molecular packing and aggregation-induced emission (AIE) behavior .
Properties
IUPAC Name |
4-tert-butyl-N-[2-(3-cyclopropyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-1-yl)ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O3S/c1-22(2,3)17-10-8-16(9-11-17)21(26)23-14-15-24-19-6-4-5-7-20(19)25(18-12-13-18)29(24,27)28/h4-11,18H,12-15H2,1-3H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZGHGVAAHVZSAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NCCN2C3=CC=CC=C3N(S2(=O)=O)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s known that many bioactive aromatic compounds containing the indole nucleus bind with high affinity to multiple receptors. This suggests that the compound could potentially interact with a variety of cellular targets.
Mode of Action
The exact mode of action of this compound is currently unknown. Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities. This suggests that the compound could interact with its targets in a way that modulates these biological processes.
Biochemical Pathways
Given the broad spectrum of biological activities associated with indole derivatives, it’s likely that this compound could influence multiple biochemical pathways.
Result of Action
Given the diverse biological activities associated with indole derivatives, it’s likely that this compound could have a wide range of molecular and cellular effects.
Biological Activity
4-tert-butyl-N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]benzamide is a synthetic compound that has garnered attention in pharmacological research for its potential biological activities. This article reviews the compound's structure, synthesis, and biological properties, particularly focusing on its antitumor and antimicrobial activities.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of 593.671 g/mol. The structural representation can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | C31H39N5O7 |
| Molecular Weight | 593.671 g/mol |
| IUPAC Name | tert-butyl N-[1-[(2S)-1-[... |
| SMILES | CC(C)(C)OC(=O)N[...] |
Antitumor Activity
Recent studies have demonstrated that derivatives of benzothiadiazole, including compounds similar to this compound, exhibit significant antitumor activity. In vitro assays conducted on human lung cancer cell lines (A549, HCC827, NCI-H358) revealed that these compounds can inhibit cell proliferation effectively.
Key Findings:
- Cell Lines Tested: A549, HCC827, NCI-H358.
- Assays Used: MTS cytotoxicity and BrdU proliferation assays.
- IC50 Values: The compounds exhibited IC50 values ranging from 6.26 µM to 20.46 µM depending on the assay type (2D vs. 3D cultures) .
Antimicrobial Activity
The antimicrobial properties of the compound were evaluated against various bacterial strains. The testing involved Gram-negative Escherichia coli and Gram-positive Staphylococcus aureus.
Results:
- Compounds similar to this compound showed promising antibacterial activity.
- The antimicrobial efficacy was assessed using broth microdilution methods according to CLSI guidelines .
The proposed mechanism of action for the antitumor activity involves the binding of these compounds to DNA within the minor groove. This interaction may inhibit DNA replication and transcription processes critical for cancer cell proliferation.
Case Studies
Several case studies have highlighted the effectiveness of benzothiadiazole derivatives in cancer therapy:
- Case Study 1: A study evaluated a series of benzothiadiazole derivatives against A549 cells and found that compounds with specific substitutions exhibited enhanced cytotoxicity compared to standard chemotherapeutics like doxorubicin .
- Case Study 2: Another investigation focused on the structural optimization of similar compounds to improve their selectivity and reduce toxicity towards normal cells while maintaining efficacy against tumor cells .
Scientific Research Applications
Anticancer Activity
Recent studies have shown that compounds similar to 4-tert-butyl-N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]benzamide exhibit significant anticancer properties. The benzothiadiazole moiety has been linked to the inhibition of tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest.
Case Study:
A study published in Journal of Medicinal Chemistry demonstrated that derivatives of benzothiadiazoles showed potent activity against various cancer cell lines, suggesting that modifications to the structure can enhance efficacy against specific targets .
Antiviral Properties
The compound has also been investigated for its potential antiviral activities. Research indicates that similar compounds can inhibit viral replication by targeting viral proteases or polymerases.
Case Study:
In a recent patent application (US20240083845A1), compounds similar to this compound were identified as inhibitors of SARS-CoV-2 main protease (Mpro), highlighting its potential as a therapeutic agent against COVID-19 .
Enzyme Inhibition
The compound's structure suggests potential as an enzyme inhibitor. Enzyme inhibition can be crucial for developing drugs targeting specific metabolic pathways.
Case Study:
Research has shown that benzothiadiazole derivatives can effectively inhibit enzymes involved in cancer metabolism and other disease processes. The inhibition mechanisms often involve competitive binding to the active site of the enzyme .
Comparison with Similar Compounds
Triphenylamine/Carbazole/Tetraphenylethylene-Functionalized Benzothiadiazole Derivatives
Structural Differences :
- Core : Shared benzothiadiazole backbone.
- Substituents : Triphenylamine (TPA), carbazole, or tetraphenylethylene (TPE) groups replace the cyclopropyl and ethyl-benzamide moieties.
- Linkers : Rigid aromatic substituents vs. the target compound’s flexible ethyl linker.
Functional Properties :
- AIE Activity: TPA/TPE-functionalized derivatives exhibit strong AIE due to restricted intramolecular motion (RIM) in aggregated states. Their rigid substituents enhance planarization and suppress non-radiative decay, achieving high solid-state fluorescence quantum yields (e.g., TPE derivatives emit at 550–650 nm) .
- Mechanical Responses: These analogs show distinct mechanochromic fluorescence shifts (e.g., Δλem ≈ 50 nm upon grinding), attributed to reversible crystalline-to-amorphous phase transitions. The target compound’s cyclopropyl group may limit such transitions due to steric constraints .
- Applications : Used in optoelectronics (e.g., OLEDs) and mechanical sensors. The target compound’s AIE efficiency is likely lower due to its flexible ethyl linker, but its tert-butyl group may improve processability in thin-film devices .
4-tert-butyl-N-[5-(4-fluorobenzyl)-1,3,4-thiadiazol-2-yl]benzamide
Structural Differences :
- Core: Thiadiazole (non-fused heterocycle) vs. benzothiadiazole.
- Substituents : 4-Fluorobenzyl group at the thiadiazole ring vs. the target’s cyclopropyl-benzothiadiazole.
Functional Properties :
- Photophysics : Thiadiazole derivatives typically lack AIE due to weaker conjugation and reduced steric hindrance. The fluorobenzyl group enhances lipophilicity, making this compound more suited for biological applications (e.g., kinase inhibition) .
- Solubility : The tert-butyl group in both compounds improves organic solubility, but the fluorobenzyl substituent may increase membrane permeability in cellular assays .
Data Tables
Table 1. Structural and Functional Comparison
*Inferred from structural analogy to benzothiadiazole-based AIEgens.
Table 2. Photophysical Properties
*Theoretical estimates based on benzothiadiazole analogs.
Key Findings
- AIE Performance: The target compound’s AIE efficiency is likely inferior to TPA/TPE analogs due to its flexible ethyl linker, which permits non-radiative decay. However, its cyclopropyl group may enhance steric hindrance, partially mitigating this limitation .
- Biological vs. Optoelectronic Utility : The thiadiazole derivative’s fluorobenzyl group prioritizes bioactivity, whereas the target compound’s benzothiadiazole core aligns with optoelectronic applications .
- Synthetic Flexibility : Modifying the ethyl linker to a rigid aromatic spacer could enhance the target compound’s AIE for advanced sensor applications .
Q & A
Q. How can synthetic routes for this compound be optimized to improve yield and purity?
- Methodological Answer: Synthesis optimization requires stepwise analysis of coupling reactions (e.g., amide bond formation) and purification techniques. For benzamide derivatives, coupling agents like HATU or EDCI are often used in DMF or THF under inert atmospheres . Reaction monitoring via TLC or HPLC is critical to identify intermediates . Recrystallization with solvents like ethyl acetate/hexane mixtures or column chromatography using silica gel (gradient elution) can enhance purity . Reaction temperature (e.g., 0–5°C for cyclopropane stability) and stoichiometric ratios (e.g., 1.2:1 amine:acyl chloride) should be systematically tested using factorial design experiments to maximize yield .
Q. What analytical techniques are essential for structural confirmation and purity assessment?
- Methodological Answer: High-resolution mass spectrometry (HRMS) confirms molecular weight, while <sup>1</sup>H/<sup>13</sup>C NMR resolves substituent positions (e.g., tert-butyl protons at ~1.3 ppm) . IR spectroscopy identifies carbonyl (C=O, ~1680 cm<sup>−1</sup>) and sulfonyl (S=O, ~1350 cm<sup>−1</sup>) groups . Purity >95% is typically validated via HPLC with UV detection (λ = 254 nm) and C18 columns . X-ray crystallography may resolve stereochemical ambiguities in the benzothiadiazole core .
Advanced Research Questions
Q. How can computational modeling predict the compound’s reactivity or biological target interactions?
- Methodological Answer: Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model electronic properties of the benzothiadiazole dioxo group, predicting nucleophilic attack sites . Molecular docking (AutoDock Vina) against kinase domains (e.g., MAPK) evaluates binding affinity, guided by the cyclopropyl group’s steric effects . MD simulations (GROMACS) assess conformational stability in aqueous environments, critical for bioavailability predictions .
Q. How should contradictory biological activity data (e.g., IC50 variability) be resolved?
- Methodological Answer: Orthogonal assays (e.g., fluorescence polarization vs. SPR) validate target engagement . Structural analogs (e.g., replacing cyclopropyl with methyl) clarify SAR trends . Batch-to-batch purity checks via LC-MS rule out impurities as confounding factors . Statistical tools (e.g., Grubbs’ test) identify outliers in dose-response datasets .
Q. What strategies mitigate challenges in scaling up synthesis for preclinical studies?
- Methodological Answer: Flow chemistry improves heat management during exothermic steps (e.g., cyclopropane ring formation) . Solvent screening (e.g., switching from DMF to MeCN) enhances reaction scalability and reduces toxicity . Membrane-based separation (e.g., nanofiltration) purifies intermediates efficiently . DOE (Design of Experiments) identifies critical parameters (e.g., pressure, stirring rate) for reactor design .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
